4-bromo-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as corrosion inhibitors . This compound, in particular, has a bromine atom attached to the benzene ring and a benzotriazole moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline typically involves the following steps:
Formation of Benzotriazole Derivative: The initial step involves the synthesis of the benzotriazole derivative.
Bromination: The next step involves the bromination of the benzene ring. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
N-alkylation: The final step is the N-alkylation of the benzotriazole derivative with 4-bromoaniline. This can be achieved using a suitable alkylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
4-bromo-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential anticancer, antifungal, antibacterial, and antiviral activities.
Material Sciences: The compound is used as a corrosion inhibitor and in the development of UV filters and materials for solar and photovoltaic cells.
Biological Research: It is used in the study of enzyme interactions and receptor binding due to its ability to form non-covalent interactions with biological molecules.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with these targets, leading to inhibition or modulation of their activity . This makes the compound effective in various biological applications, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Another heterocyclic compound with similar biological activities.
Tolyltriazole: A derivative of benzotriazole with applications in corrosion inhibition.
Uniqueness
4-bromo-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline is unique due to the presence of the bromine atom and the benzotriazole moiety, which impart distinct chemical and biological properties. Its ability to form stable non-covalent interactions with biological molecules makes it a valuable compound in medicinal chemistry and material sciences .
Properties
Molecular Formula |
C14H13BrN4 |
---|---|
Molecular Weight |
317.18 g/mol |
IUPAC Name |
4-bromo-N-[(5-methylbenzotriazol-1-yl)methyl]aniline |
InChI |
InChI=1S/C14H13BrN4/c1-10-2-7-14-13(8-10)17-18-19(14)9-16-12-5-3-11(15)4-6-12/h2-8,16H,9H2,1H3 |
InChI Key |
YPMNKRACCPMQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)CNC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.